molecular formula C18H23N5O2S B4532451 N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide

N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No. B4532451
M. Wt: 373.5 g/mol
InChI Key: IDOHDYRJCGEMBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves innovative designs and methods to achieve potent activities and acceptable safety indices. For instance, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing different linkers, including the piperazine moiety, have shown significant activity against drug-sensitive and resistant strains, indicating a promising scaffold for further studies (Lv et al., 2017). Another synthesis approach identified potent glycine transporter 1 inhibitors by utilizing central nervous system multiparameter optimization as a drug-likeness guideline, highlighting the versatility of related molecular frameworks in drug discovery (Yamamoto et al., 2016).

Molecular Structure Analysis

Molecular design strategies have led to compounds with enhanced aqueous solubility and oral absorption by incorporating specific moieties, such as piperazine units, which significantly improve pharmacological effects and safety profiles. This exemplifies the importance of molecular structure analysis in the development of clinically relevant compounds (Shibuya et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves interactions with various molecular targets, reflecting their broad application potential. For example, the interaction of specific antagonists with cannabinoid receptors was elucidated through conformational analysis and molecular field analysis, providing insights into the binding interactions and activity conferring properties of the compounds (Shim et al., 2002).

Physical Properties Analysis

The physical properties, including solubility and pharmacokinetic profiles, are crucial for the development of effective compounds. The introduction of certain structural elements can markedly enhance these properties, as seen in compounds with improved aqueous solubility and oral absorption, which are critical for their potential therapeutic application (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as inhibitory activity and safety indices, determine the compound's utility in various applications. The design and synthesis of compounds based on specific structural frameworks have led to significant activity against targeted strains, highlighting the role of chemical properties in guiding drug discovery efforts (Lv et al., 2017).

properties

IUPAC Name

N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-22-10-8-21-18(22)26-11-9-20-17(25)14-5-6-16(24)23(12-14)13-15-4-2-3-7-19-15/h2-4,7-8,10,14H,5-6,9,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOHDYRJCGEMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Reactant of Route 2
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Reactant of Route 5
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide

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